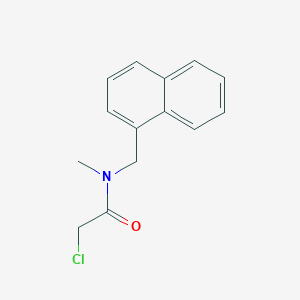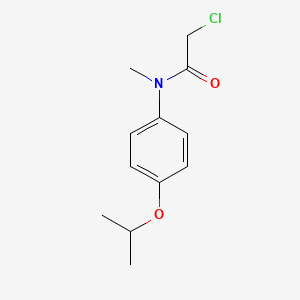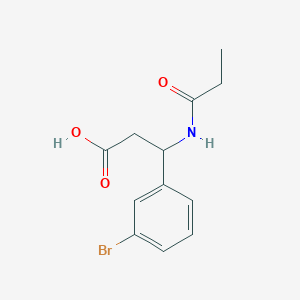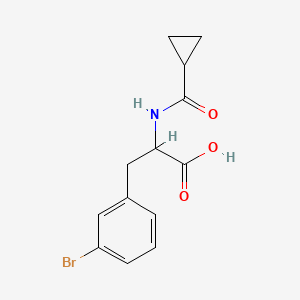![molecular formula C11H17NO4S2 B7628099 [4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol](/img/structure/B7628099.png)
[4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol, also known as ESM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ESM is a morpholine-based compound that has a unique chemical structure, making it a promising candidate for use in drug discovery, organic synthesis, and other scientific applications.
Mechanism of Action
[4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol exerts its inhibitory effects on enzymes through a unique mechanism. It acts as a reversible inhibitor, binding to the active site of the enzyme and preventing the substrate from binding. This leads to a decrease in enzyme activity and, ultimately, a reduction in the physiological effects of the enzyme.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease, reduce oxidative stress, and increase antioxidant activity. Additionally, this compound has been found to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of inflammatory diseases such as arthritis.
Advantages and Limitations for Lab Experiments
[4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol has several advantages for use in lab experiments. It is relatively easy to synthesize and has a unique chemical structure that makes it a useful tool for studying enzyme inhibition. However, this compound also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on [4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol. One area of interest is the development of this compound-based drugs for the treatment of Alzheimer's and other neurodegenerative diseases. Additionally, this compound could be used as a tool for studying enzyme inhibition and developing new inhibitors with improved efficacy and selectivity. Finally, this compound could be used as a starting material for the synthesis of new compounds with potential applications in drug discovery and organic synthesis.
Conclusion
In conclusion, this compound is a promising compound with potential applications in drug discovery, organic synthesis, and other scientific fields. Its unique chemical structure and inhibitory effects on enzymes make it a useful tool for studying enzyme inhibition and developing new drugs for the treatment of diseases such as Alzheimer's and Parkinson's.
Synthesis Methods
[4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol can be synthesized using a variety of methods, including the reaction of 5-ethylthiophene-2-sulfonyl chloride with morpholine in the presence of a base, such as triethylamine. The resulting product is then treated with formaldehyde to obtain this compound.
Scientific Research Applications
[4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol has been extensively studied for its potential applications in drug discovery. It has been found to exhibit potent inhibitory activity against a variety of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play a crucial role in various physiological processes and are often targeted for the treatment of diseases such as Alzheimer's, Parkinson's, and depression.
Properties
IUPAC Name |
[4-(5-ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4S2/c1-2-10-3-4-11(17-10)18(14,15)12-5-6-16-9(7-12)8-13/h3-4,9,13H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIXFFCVLWJJFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCOC(C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide](/img/structure/B7628021.png)

![2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide](/img/structure/B7628028.png)
![2-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide](/img/structure/B7628030.png)



![1-[(4-Benzylpiperidin-1-yl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7628051.png)
![2-[2-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B7628059.png)
![N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide](/img/structure/B7628063.png)
![3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine](/img/structure/B7628071.png)


![Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate](/img/structure/B7628107.png)
